molecular formula C7H15N5 B14741604 N,N-Di(propan-2-yl)-1H-tetrazol-1-amine CAS No. 4772-43-4

N,N-Di(propan-2-yl)-1H-tetrazol-1-amine

Cat. No.: B14741604
CAS No.: 4772-43-4
M. Wt: 169.23 g/mol
InChI Key: KOOSVDLGLFCZEH-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)-1H-tetrazol-1-amine is an organic compound with a unique structure that includes a tetrazole ring and two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(propan-2-yl)-1H-tetrazol-1-amine typically involves the reaction of isopropylamine with a tetrazole derivative under controlled conditions. One common method includes the use of a tetrazole precursor, such as 5-aminotetrazole, which reacts with isopropylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Di(propan-2-yl)-1H-tetrazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Halogenating agents, such as chlorine or bromine, are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in halogenated tetrazole compounds.

Scientific Research Applications

N,N-Di(propan-2-yl)-1H-tetrazol-1-amine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tetrazole-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N-Di(propan-2-yl)-1H-tetrazol-1-amine involves its interaction with specific molecular targets. The tetrazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the isopropyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different reactivity.

    Diisopropylamine: A secondary amine with comparable steric hindrance but lacking the tetrazole ring.

    N,N’-Diisopropylcarbodiimide: A carbodiimide used in peptide synthesis with distinct chemical properties.

Uniqueness

N,N-Di(propan-2-yl)-1H-tetrazol-1-amine is unique due to the presence of the tetrazole ring, which imparts specific reactivity and potential biological activity. The combination of the tetrazole ring and isopropyl groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

4772-43-4

Molecular Formula

C7H15N5

Molecular Weight

169.23 g/mol

IUPAC Name

N,N-di(propan-2-yl)tetrazol-1-amine

InChI

InChI=1S/C7H15N5/c1-6(2)12(7(3)4)11-5-8-9-10-11/h5-7H,1-4H3

InChI Key

KOOSVDLGLFCZEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)N1C=NN=N1

Origin of Product

United States

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